molecular formula C5H4ClFN2 B1424428 3-Chloro-6-fluoropyridin-2-amine CAS No. 1232431-23-0

3-Chloro-6-fluoropyridin-2-amine

Cat. No.: B1424428
CAS No.: 1232431-23-0
M. Wt: 146.55 g/mol
InChI Key: ZTJHGYUQIGELFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-6-fluoropyridin-2-amine is a chemical compound with the CAS Number: 1232431-23-0 . It has a molecular weight of 146.55 and its IUPAC name is 3-chloro-6-fluoro-2-pyridinamine . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H4ClFN2/c6-3-1-2-4(7)9-5(3)8/h1-2H, (H2,8,9) . This indicates that the compound contains 5 carbon atoms, 4 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 2 nitrogen atoms .


Physical and Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm^3 . It has a boiling point of 222.3±35.0 °C at 760 mmHg . The compound has a vapour pressure of 0.1±0.4 mmHg at 25°C . Its flash point is 88.2±25.9 °C . The compound has a molar refractivity of 33.5±0.3 cm^3 .

Scientific Research Applications

Chemoselective Functionalization

  • 3-Chloro-6-fluoropyridin-2-amine is utilized in chemoselective functionalization. For example, 5-bromo-2-chloro-3-fluoropyridine, a related compound, undergoes catalytic amination conditions to yield various substitution products. This demonstrates the compound's versatility in chemoselective synthesis (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

Synthesis of Aminopyridine Derivatives

  • The compound is essential in the synthesis of aminopyridine derivatives. For instance, under catalyst-free conditions, an efficient method for synthesizing 2-aminopyridine derivatives has been developed using related fluoropyridines and acetamidine hydrochloride (Li, Huang, Liao, Shao, & Chen, 2018).

Application in Nucleophilic Substitution Reactions

  • This compound and its analogs are used in nucleophilic substitution reactions. For example, 2-chloro-3-cyanopyridines, closely related, are readily replaced by various amines to yield 2-aminopyridines, demonstrating its utility in creating different pyridine derivatives (Bomika, Andaburskaya, Pelcher, & Dubur, 1976).

Role in Organic Synthesis

  • The compound plays a significant role in organic synthesis, particularly in creating structurally diverse pyridine derivatives. This includes transformations and rearrangements involving halopyridines, indicating its versatility and reactivity in various organic synthesis contexts (Pieterse & Hertog, 2010).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Properties

IUPAC Name

3-chloro-6-fluoropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClFN2/c6-3-1-2-4(7)9-5(3)8/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTJHGYUQIGELFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Cl)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30704625
Record name 3-Chloro-6-fluoropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30704625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1232431-23-0
Record name 3-Chloro-6-fluoropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30704625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-6-fluoropyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-6-fluoropyridin-2-amine
Reactant of Route 2
Reactant of Route 2
3-Chloro-6-fluoropyridin-2-amine
Reactant of Route 3
Reactant of Route 3
3-Chloro-6-fluoropyridin-2-amine
Reactant of Route 4
Reactant of Route 4
3-Chloro-6-fluoropyridin-2-amine
Reactant of Route 5
Reactant of Route 5
3-Chloro-6-fluoropyridin-2-amine
Reactant of Route 6
3-Chloro-6-fluoropyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.